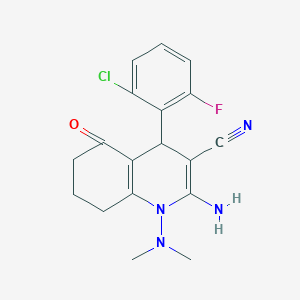![molecular formula C18H16N2O2S2 B6139612 N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as MT-2, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of melanoma treatment. MT-2 is a melanocortin receptor agonist that stimulates the production of melanin in the skin, which has been shown to have protective effects against UV radiation-induced damage. In addition, MT-2 has been studied for its potential anti-inflammatory and neuroprotective properties.
作用機序
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide acts as an agonist for the melanocortin receptors, which are G protein-coupled receptors that are expressed on the surface of melanocytes. Activation of these receptors by N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide leads to the production of melanin in the skin, which can help to protect against UV radiation-induced damage. In addition, N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by its interactions with other receptors in the body.
Biochemical and Physiological Effects:
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on melanin production, N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for the melanocortin receptors. This allows for precise control over the effects of the peptide on melanocyte function. However, one limitation of using N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the peptide over time.
将来の方向性
There are a number of potential future directions for research on N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide analogs that have improved pharmacokinetic properties, such as longer half-lives or increased specificity for certain melanocortin receptor subtypes. Another area of interest is the potential use of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide in combination with other therapies for the treatment of melanoma, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide and to determine whether these effects could be beneficial in the treatment of other conditions, such as Alzheimer's disease or multiple sclerosis.
合成法
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions and the sequence of amino acids added to the peptide chain.
科学的研究の応用
N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of melanoma. Melanoma is a type of skin cancer that is characterized by the uncontrolled growth of melanocytes, the cells that produce melanin. N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to stimulate the production of melanin in the skin, which can help to protect against UV radiation-induced damage and potentially reduce the risk of melanoma development.
特性
IUPAC Name |
N-[2-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-12-10-13(19-17(21)11-14-4-2-8-23-14)6-7-15(12)20-18(22)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTJPUNVBLSEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(thiophen-2-ylacetyl)amino]phenyl}thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6139550.png)
![(3R*,4R*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6139557.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B6139566.png)
![1-(2-chlorophenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6139567.png)

![N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139583.png)
![N-methyl-5-(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139597.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B6139603.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxy-6-iodophenoxy}acetamide](/img/structure/B6139604.png)
![4-(3-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6139607.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![N-allyl-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylacetamide](/img/structure/B6139628.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)